Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate
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Overview
Description
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate is a chemical compound with the molecular formula C10H11Cl2NO4S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate typically involves the reaction of 2,6-dichloropyridine with a sulfonyl chloride derivative, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,6-dichloropyridin-4-yl)methyl]sulfonylacetate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its dichloropyridine moiety and sulfonyl ester group contribute to its unique properties and applications in various research fields .
Properties
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfonyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-2-17-10(14)6-18(15,16)5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUIBFZMWWYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC(=NC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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